(S)-(-)-2,3-Dibenzyloxy-1-propanol
Overview
Scientific Research Applications
Application in Synthesis and Characterization of Complex Molecules
(S)-(-)-2,3-Dibenzyloxy-1-propanol is involved in the synthesis of complex organic molecules. For instance, a novel alcohol and phenol-containing polyamine ligand H2L and its Co(III) and Cu(II) complexes were synthesized using a similar compound, N,N′-bis(2-hydroxybenzyl)-1,3-bis[(2-aminoethyl) amino]-2-propanol. These complexes have been characterized and analyzed for their structures and potential applications (Xie et al., 2005).
Role in Cancer Research
Compounds structurally similar to (S)-(-)-2,3-Dibenzyloxy-1-propanol have been isolated from natural sources like the brown alga Leathesia nana, exhibiting selective cytotoxicity against various human cancer cell lines. This suggests potential applications in cancer research and treatment (Xu et al., 2004).
Use in Polymer Chemistry
The compound has been used as a starting material in the synthesis of novel difluorinated cyclopropane nucleoside analogues, which are of interest in polymer chemistry and potentially in pharmaceutical applications (Csuk & Thiede, 1999).
Involvement in Supramolecular Chemistry
It is involved in the formation of supramolecular structures, as seen in the synthesis of Ni(II) complexes with a potentially heptadentate ligand similar to (S)-(-)-2,3-Dibenzyloxy-1-propanol. These studies contribute to understanding the formation and behavior of supramolecular architectures (Xie et al., 2004).
Environmental Applications
A similar compound, 1,2-bis(4-hydroxyphenyl)-2-propanol, a metabolic product in the degradation of bisphenol A by bacteria, suggests potential environmental applications in bioremediation and understanding pollutant breakdown processes (Spivack et al., 1994).
properties
IUPAC Name |
(2S)-2,3-bis(phenylmethoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDGHDWQYGJZQU-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CO)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447378 | |
Record name | (S)-(-)-2,3-Dibenzyloxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2,3-Dibenzyloxy-1-propanol | |
CAS RN |
20196-71-8 | |
Record name | (S)-(-)-2,3-Dibenzyloxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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